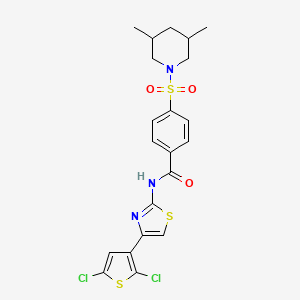

N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide”, there are related studies on the synthesis of similar compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The pyridazine ring, which is a part of the “N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide” structure, is known for its unique physicochemical properties . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Wissenschaftliche Forschungsanwendungen

Potential Applications in Drug Discovery and Development

Dipeptidyl Peptidase IV Inhibitors :Compounds with structures similar to "N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide" may act as inhibitors of dipeptidyl peptidase IV (DPP IV), a validated target for the treatment of type 2 diabetes mellitus (T2DM). The inhibition of DPP IV, which hydrolyzes incretin molecules thereby reducing their insulinotropic effect, represents a significant therapeutic approach to managing T2DM. Research into new DPP IV inhibitors is ongoing, aiming to find molecules that specifically inhibit GLP-1 and GIP degradation without affecting the enzyme's activity on other substrates or its interactions with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs :Functional chemical groups within compounds like the one might serve as leads for the synthesis of novel CNS-active drugs. Research has identified heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen to be prevalent in compounds exhibiting effects ranging from antidepressant and anticonvulsant to analgesic activities. This suggests the structural motif of "N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide" could be of interest in designing new therapeutic agents targeting CNS disorders, considering its heterocyclic core and nitrogen-containing piperidine ring (Saganuwan, 2017).

Heterocyclic N-oxide Molecules :The versatility of heterocyclic N-oxide molecules in organic synthesis and their biological importance highlight the potential of compounds with similar structural features for applications in drug development. These molecules have shown significant functionalities in forming metal complexes, serving as catalysts in asymmetric synthesis, and displaying various medicinal properties including anticancer, antibacterial, and anti-inflammatory activities. Thus, the structural elements present in "N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide" might be leveraged in the synthesis and design of new heterocyclic N-oxide derivatives with broad application prospects in chemistry and medicine (Li et al., 2019).

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-4-2-3-5-17(14)18-8-9-19(23-22-18)24-12-10-15(11-13-24)20(25)21-16-6-7-16/h2-5,8-9,15-16H,6-7,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSICYUEVHETQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)

![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)